4-(1H-pyrazol-1-yl)piperidine hydrochloride

CAS No.: 690261-87-1

Cat. No.: VC2934933

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690261-87-1 |

|---|---|

| Molecular Formula | C8H14ClN3 |

| Molecular Weight | 187.67 g/mol |

| IUPAC Name | 4-pyrazol-1-ylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H |

| Standard InChI Key | QRJCGVNDIQCAAA-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2C=CC=N2.Cl |

| Canonical SMILES | C1CNCCC1N2C=CC=N2.Cl |

Introduction

Chemical Structure and Properties

Structural Features

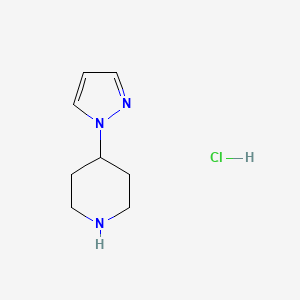

4-(1H-pyrazol-1-yl)piperidine hydrochloride features a six-membered saturated piperidine ring connected to a five-membered pyrazole ring. This structural arrangement contributes to its distinctive chemical properties and reactivity. The compound's molecular formula is C₈H₁₄ClN₃, reflecting the presence of three nitrogen atoms and one chloride counterion .

The parent compound, 4-(1H-pyrazol-1-yl)piperidine, has a similar structure but without the hydrochloride salt. The addition of the hydrochloride improves the compound's solubility and stability, making it more suitable for various chemical applications and biological testing.

Physical and Chemical Properties

The physical and chemical properties of 4-(1H-pyrazol-1-yl)piperidine hydrochloride are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 4-(1H-pyrazol-1-yl)piperidine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃ |

| Molecular Weight | 187.67 g/mol |

| Exact Mass | 187.08800 |

| PSA (Polar Surface Area) | 29.85000 |

| LogP | 1.93840 |

| HS Code | 2933990090 |

The parent compound, 4-(1H-pyrazol-1-yl)piperidine, has a density of 1.21 g/cm³, a boiling point of 272.5°C at 760 mmHg, and a flash point of 118.6°C . The hydrochloride salt typically modifies these physical properties, generally increasing water solubility while potentially altering melting point and other characteristics.

Structural Identifiers

Several structural identifiers are used to precisely characterize this compound and its parent structure, as shown in Table 2:

Table 2: Structural Identifiers of the Parent Compound 4-(1H-pyrazol-1-yl)piperidine

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 |

| InChIKey | WGNPNAOPVBYTKD-UHFFFAOYSA-N |

| SMILES | C1CNCCC1N2C=CC=N2 |

Synthesis Methods

General Synthetic Approaches

Applications and Biological Activity

Pharmaceutical Applications

4-(1H-pyrazol-1-yl)piperidine hydrochloride is primarily used as a building block in the synthesis of pharmaceutical agents. Compounds containing pyrazole moieties have been studied for their ability to inhibit certain kinases or other proteins involved in signaling pathways relevant to cancer and inflammation. The mechanism of action typically involves the compound's interaction with specific biological targets to modulate their function.

Role in Drug Development

The compound is particularly noted for its use as a key intermediate in the synthesis of Crizotinib, an anti-cancer drug used in the treatment of non-small cell lung carcinoma (NSCLC). The structural features of 4-(1H-pyrazol-1-yl)piperidine hydrochloride make it a valuable scaffold for designing molecules with specific binding properties to biological targets involved in disease processes.

Additionally, derivatives containing the 4-(1H-pyrazol-1-yl)piperidine motif have been explored in various therapeutic areas. For example, certain derivatives have been investigated as potential glycine transporter 1 (GlyT1) inhibitors, which may have applications in treating schizophrenia and related disorders .

Structure-Activity Relationships

The pyrazole moiety in 4-(1H-pyrazol-1-yl)piperidine hydrochloride contributes to its biological activity by enabling specific interactions with biological targets. The piperidine ring provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets of target proteins. These structural characteristics make the compound useful for developing drugs with desired pharmacokinetic and pharmacodynamic properties.

Related Compounds

Parent Compound

The parent compound, 4-(1H-pyrazol-1-yl)piperidine (CAS No.: 762240-09-5), has a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.209 g/mol . This compound serves as the base structure for various salt forms, including the hydrochloride and dihydrochloride derivatives.

Salt Variations

The dihydrochloride salt, 4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS No.: 1181458-83-2), has a molecular formula of C₈H₁₅Cl₂N₃ . This salt form contains two chloride counterions instead of one, which may affect solubility, stability, and other physicochemical properties. Both the hydrochloride and dihydrochloride salts find applications in pharmaceutical synthesis and research.

Structural Derivatives

Several structural derivatives and analogs of 4-(1H-pyrazol-1-yl)piperidine hydrochloride have been developed, including:

-

4-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine hydrochloride (CAS No.: 1956379-84-2) - Contains an additional methoxyphenyl group at the 4-position of the pyrazole ring

-

4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride (CAS No.: 1956356-29-8) - Features a methyl group on the pyrazole nitrogen and a different connection point between the piperidine and pyrazole rings

-

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride (CAS No.: 1175273-62-7) - Contains a boronic ester group that allows for further functionalization through Suzuki coupling reactions

These derivatives demonstrate the versatility of the 4-(1H-pyrazol-1-yl)piperidine scaffold in creating compounds with diverse chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume